2-Cyclopropylpyrimidine-5-carbaldehyde

Description

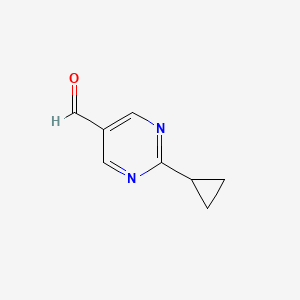

2-Cyclopropylpyrimidine-5-carbaldehyde (CAS: 954226-60-9) is a pyrimidine derivative featuring a cyclopropyl substituent at the 2-position and an aldehyde functional group at the 5-position. Its molecular formula is C₈H₈N₂O, with a molecular weight of 148.17 g/mol, and it is typically available at ≥95% purity .

Properties

IUPAC Name |

2-cyclopropylpyrimidine-5-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O/c11-5-6-3-9-8(10-4-6)7-1-2-7/h3-5,7H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MESDALXDBSNYMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NC=C(C=N2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00647954 | |

| Record name | 2-Cyclopropylpyrimidine-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00647954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

954226-60-9 | |

| Record name | 2-Cyclopropylpyrimidine-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00647954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyclopropylpyrimidine-5-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of cyclopropylamine with a suitable pyrimidine derivative, followed by oxidation to introduce the aldehyde group. The reaction conditions often require the use of catalysts and specific temperature controls to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes continuous flow processes and the use of automated systems to monitor and control the reaction parameters .

Chemical Reactions Analysis

Types of Reactions: 2-Cyclopropylpyrimidine-5-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

Reduction: The aldehyde group can be reduced to form alcohols.

Substitution: The pyrimidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

Substitution: Nucleophiles such as amines and thiols can be used under basic or acidic conditions.

Major Products:

Oxidation: 2-Cyclopropylpyrimidine-5-carboxylic acid.

Reduction: 2-Cyclopropylpyrimidine-5-methanol.

Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

2-Cyclopropylpyrimidine-5-carbaldehyde has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: It serves as a precursor for the synthesis of biologically active molecules, including potential pharmaceuticals.

Medicine: Research is ongoing to explore its potential as an intermediate in the synthesis of drugs with anti-inflammatory and anticancer properties.

Industry: It is used in the development of materials with specific electronic and optical properties

Mechanism of Action

The mechanism of action of 2-Cyclopropylpyrimidine-5-carbaldehyde in biological systems involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and the structure of the derivatives formed .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis highlight key differences between 2-Cyclopropylpyrimidine-5-carbaldehyde and its analogs, focusing on substituent effects, molecular properties, and applications.

Key Comparative Insights:

The amino group in 2-Aminopyrimidine-5-carbaldehyde significantly increases nucleophilicity and hydrogen-bonding capacity, making it suitable for Schiff base formation .

Steric and Solubility Considerations :

- The cyclopropylmethoxy derivative (178.19 g/mol) has higher molecular weight and steric bulk than the parent compound, likely reducing reactivity in sterically hindered reactions but improving solubility in polar solvents due to the ether oxygen .

- 2-(Pyridin-2-yl)pyrimidine-5-carbaldehyde exhibits dual aromatic systems, enabling applications in metal-organic frameworks (MOFs) or catalysis via pyridine coordination .

Safety and Commercial Availability: Safety data for 2-(Cyclopropylmethoxy)pyrimidine-5-carbaldehyde is unavailable, whereas 2-Chloro-6-methylpyrimidine-4-carboxylic acid (a structurally distinct but functionally related compound) has a published SDS . this compound is intermittently available, with discontinuations noted by CymitQuimica but retained by Combi-Blocks .

Research and Application Context

- Synthetic Utility : The aldehyde group in this compound serves as a versatile intermediate for condensations, cyclizations, or cross-coupling reactions. Its cyclopropyl moiety may confer metabolic stability in pharmaceutical applications .

- Contrast with Carboxylic Acid Analogs : While 2-(cyclopentylsulfanyl)-4-methylpyrimidine-5-carboxylic acid (CAS: 1552917-07-3) shares a pyrimidine core, its carboxylic acid group and bulky substituents limit direct comparability, emphasizing functional group-driven divergence in reactivity .

Biological Activity

2-Cyclopropylpyrimidine-5-carbaldehyde (CAS No. 954226-60-9) is a heterocyclic compound that has attracted considerable attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

This compound features a pyrimidine ring with a cyclopropyl group and an aldehyde functional group at the 5-position. The unique structure contributes to its reactivity and biological potential.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets. Research has identified several key mechanisms:

- Kinase Inhibition : The compound exhibits significant inhibitory activity against various kinases, which are pivotal in cell signaling pathways related to cancer progression. For instance, it has been shown to inhibit c-Met kinase, which is implicated in tumor growth and metastasis.

- Antitumor Activity : Studies indicate that derivatives of this compound can induce cytotoxicity in several cancer cell lines, including MDA-MB-231 (breast cancer), A549 (lung cancer), and HepG2 (liver cancer). The half-maximal inhibitory concentrations (IC50) for these compounds range from 5.17 nM to 30 µM, demonstrating potent antitumor effects.

- Anti-inflammatory Properties : Preliminary studies suggest that this compound may modulate inflammatory pathways, although further research is needed to elucidate the specific mechanisms involved.

Summary of Biological Activities

| Activity Type | Target/Mechanism | Reference |

|---|---|---|

| Kinase Inhibition | c-Met kinase | |

| Antitumor | Various cancer cell lines | |

| Anti-inflammatory | Modulation of signaling pathways | |

| Antimicrobial | Broad-spectrum activity |

Case Studies and Research Findings

- Antitumor Efficacy : A study published in Medicinal Chemistry evaluated the antitumor effects of various derivatives of this compound. The results demonstrated that certain derivatives exhibited IC50 values as low as 5.17 nM against c-Met kinase, indicating a strong potential for development as anticancer agents.

- Kinase Inhibition Profile : Another study focused on the structure-activity relationship (SAR) of the compound, revealing that modifications at specific positions on the pyrimidine ring significantly enhanced kinase inhibition potency. This research underscores the importance of chemical structure in determining biological activity.

- Anti-inflammatory Activity : In vitro assays showed that some derivatives could reduce pro-inflammatory cytokines in activated macrophages, suggesting a potential application in treating inflammatory diseases.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.